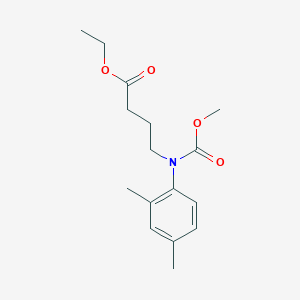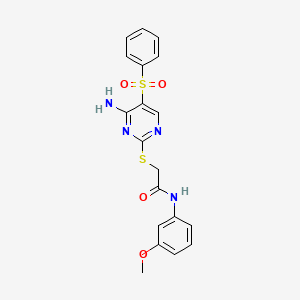
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a chemical compound that has been extensively studied in scientific research for its potential applications in medicine. This compound is commonly referred to as PFK-158 and is a potent inhibitor of a key enzyme called PFKFB3, which is involved in regulating glucose metabolism in cells.
Mecanismo De Acción
PFK-158 works by inhibiting the PFKFB3 enzyme, which is involved in regulating glucose metabolism in cells. This enzyme is overexpressed in many types of cancer and is essential for cancer cell survival and proliferation. By inhibiting PFKFB3, PFK-158 disrupts the glucose metabolism of cancer cells, leading to decreased cell growth and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
PFK-158 has been shown to have several biochemical and physiological effects. It inhibits the PFKFB3 enzyme, leading to decreased glucose metabolism in cancer cells. This results in decreased cell growth and increased sensitivity to chemotherapy and radiation therapy. PFK-158 has also been shown to decrease tumor growth in animal models of cancer. In addition, PFK-158 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PFK-158 is its specificity for the PFKFB3 enzyme, which makes it a potent inhibitor of cancer cell growth. However, one of the limitations of PFK-158 is its low solubility in water, which can make it difficult to administer in vivo. In addition, PFK-158 has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on PFK-158. One area of research is the development of more potent and selective inhibitors of the PFKFB3 enzyme. Another area of research is the investigation of the safety and efficacy of PFK-158 in human clinical trials. In addition, PFK-158 could be studied for its potential applications in other diseases, such as neurological disorders and autoimmune diseases. Finally, the combination of PFK-158 with other cancer treatments could be explored to improve cancer therapy outcomes.
Métodos De Síntesis
The synthesis method of PFK-158 involves several steps, including the reaction of 4-amino-5-(phenylsulfonyl)pyrimidine-2-thiol with 3-methoxybenzyl bromide to form 2-(3-methoxybenzylthio)-4-amino-5-(phenylsulfonyl)pyrimidine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-3-aminophenylacetic acid to form the final product, 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (PFK-158).
Aplicaciones Científicas De Investigación
PFK-158 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the PFKFB3 enzyme, which is overexpressed in many types of cancer. PFK-158 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, PFK-158 has been studied for its potential applications in metabolic diseases such as diabetes and obesity, as well as cardiovascular diseases.
Propiedades
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-27-14-7-5-6-13(10-14)22-17(24)12-28-19-21-11-16(18(20)23-19)29(25,26)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHFPPOQNCEEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Propan-2-yloxy)methyl]aniline](/img/structure/B2908250.png)
![methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2908252.png)
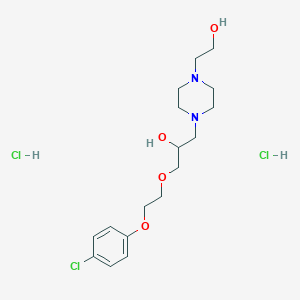
![1-(benzo[d]thiazole-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2908254.png)
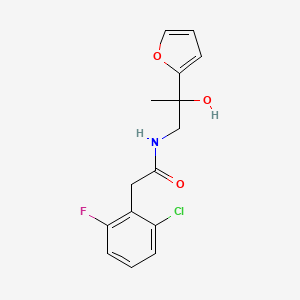
![2-methyl-4-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2908257.png)
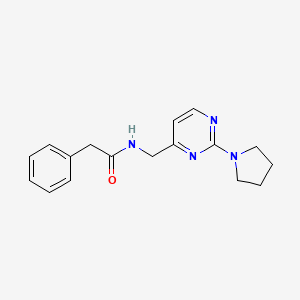
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2908260.png)
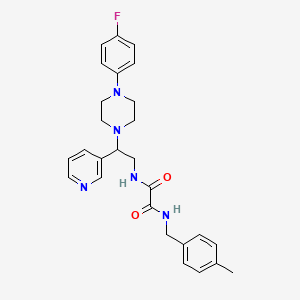
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908262.png)
![2-{[(2E)-2-cyano-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2908264.png)
![2-Nitrodibenzo[b,f][1,4]oxazepine](/img/structure/B2908267.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2908268.png)
